5-hydroxy-1H-indazole-4-carbaldehyde

描述

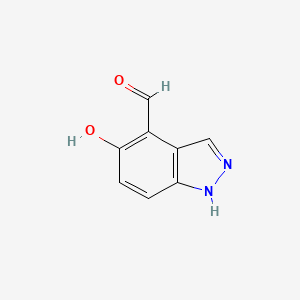

5-Hydroxy-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and their broad range of biological activities. The compound’s structure consists of an indazole ring substituted with a hydroxyl group at the 5-position and an aldehyde group at the 4-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indazole product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 participates in nucleophilic substitution under acidic or basic conditions:

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Anhydrous DCM, 0–25°C | 5-Chloro-1H-indazole-4-carbaldehyde | |

| Phosphorus tribromide (PBr₃) | Reflux, 80°C | 5-Bromo-1H-indazole-4-carbaldehyde |

Key Findings :

-

Substitution proceeds via SN2 mechanisms, with higher yields in polar aprotic solvents .

-

Halogenated derivatives show enhanced electrophilicity for downstream coupling reactions .

Aldehyde-Specific Reactions

The aldehyde group undergoes oxidation, reduction, and condensation:

Oxidation

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| KMnO₄ (aqueous) | 80°C, 6 hrs | 5-Hydroxy-1H-indazole-4-carboxylic acid | |

| FeCl₃ (catalytic) | H₂O, 100°C, 24 hrs | Partial oxidation to carboxylate salts |

Reduction

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 5-Hydroxy-1H-indazole-4-methanol | |

| LiAlH₄ | THF, reflux | 5-Hydroxy-1H-indazole-4-methanol |

Notes :

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclization with amines or hydrazines:

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyrazole-fused indazole derivatives | |

| Arylboronic acids | CuI, K₂CO₃, DMF | Indazole-boronate complexes |

Example Reaction :

5-Hydroxy-1H-indazole-4-carbaldehyde reacts with 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde and boronic acids to form fluorescent boron complexes under reflux .

Condensation Reactions

The aldehyde participates in Schiff base formation and imine synthesis:

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| Primary amines | EtOH, RT, 12 hrs | Imine-linked indazole derivatives | |

| TosMIC reagents | DMPU, 90°C | 1,4,5-Trisubstituted imidazoles |

Key Application :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Product Formed | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd-PEPPSI/IPr | Biaryl-indazole hybrids | |

| Buchwald-Hartwig | CuI, K₂CO₃ | N-Arylindazole carbaldehydes |

Optimized Conditions :

-

Suzuki couplings require Pd-PEPPSI/IPr catalysts for high yields (>85%) .

-

Ullmann-type couplings with CuI proceed efficiently in DMPU with 4 Å molecular sieves .

Comparative Reactivity

Stability and Degradation

科学研究应用

5-Hydroxy-1H-indazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-hydroxy-1H-indazole-4-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

1H-Indole-3-carbaldehyde: Similar in structure but with an indole ring instead of an indazole ring.

5-Hydroxy-1H-indazole: Lacks the aldehyde group at the 4-position.

1H-Indazole-4-carbaldehyde: Lacks the hydroxyl group at the 5-position.

Uniqueness: 5-Hydroxy-1H-indazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the indazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

5-Hydroxy-1H-indazole-4-carbaldehyde (CAS No. 213330-84-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 366.5 ± 15.0 °C |

| Melting Point | 189 °C |

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator .

- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis through interaction with transcription factors .

- Cell Signaling Pathways : The compound affects various signaling pathways, leading to altered cellular responses, including apoptosis and proliferation .

Study on Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various indazole derivatives, including this compound, and evaluated their anticancer properties. The findings revealed that this compound significantly inhibited the growth of several cancer cell lines with IC₅₀ values in the low micromolar range .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of indazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

属性

IUPAC Name |

5-hydroxy-1H-indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDOZSGMSABEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572883 | |

| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213330-84-8 | |

| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。